

# Technical Guide: Solubility & Handling of Pomalidomide-C6-PEG3-Butyl Iodide[1]

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Pomalidomide-C6-PEG3-Butyl Iodide
CAS No.:	1835705-70-8
Cat. No.:	B3248118

[Get Quote](#)

## Executive Summary & Molecule Identity

**Pomalidomide-C6-PEG3-Butyl Iodide** (CAS: 1835705-70-8) is a heterobifunctional PROTAC® linker-ligand intermediate.[1][2][3] It combines the Cereblon (CRBN) E3 ligase ligand Pomalidomide with a hydrophobic alkyl-PEG linker terminating in a reactive alkyl iodide handle.[1][4]

This molecule serves as a critical electrophilic building block. It is designed to react with nucleophilic target protein ligands (containing amines, thiols, or hydroxyls) via SN2 substitution to generate a complete PROTAC molecule.

## Physicochemical Profile

Property	Specification
CAS Number	1835705-70-8
Molecular Formula	C <sub>29</sub> H <sub>40</sub> IN <sub>3</sub> O <sub>8</sub>
Molecular Weight	685.55 g/mol
Functional Handle	Alkyl Iodide (Electrophile)
E3 Ligand	Pomalidomide (Cereblon Binder)
Linker Composition	C6-PEG3-Alkyl (Hybrid Hydrophobic/Hydrophilic)
Predicted LogP	~2.5 - 3.5 (Estimated)
Appearance	Yellow to off-white solid

## Solubility Characteristics

The solubility of **Pomalidomide-C6-PEG3-Butyl Iodide** is governed by the competing polarities of the phthalimide core (polar but rigid), the PEG chain (hydrophilic), and the alkyl iodide tail (hydrophobic).[1]

## Primary Solvent Systems

The compound exhibits high solubility in polar aprotic solvents, which are required for stock solution preparation and bioconjugation reactions.

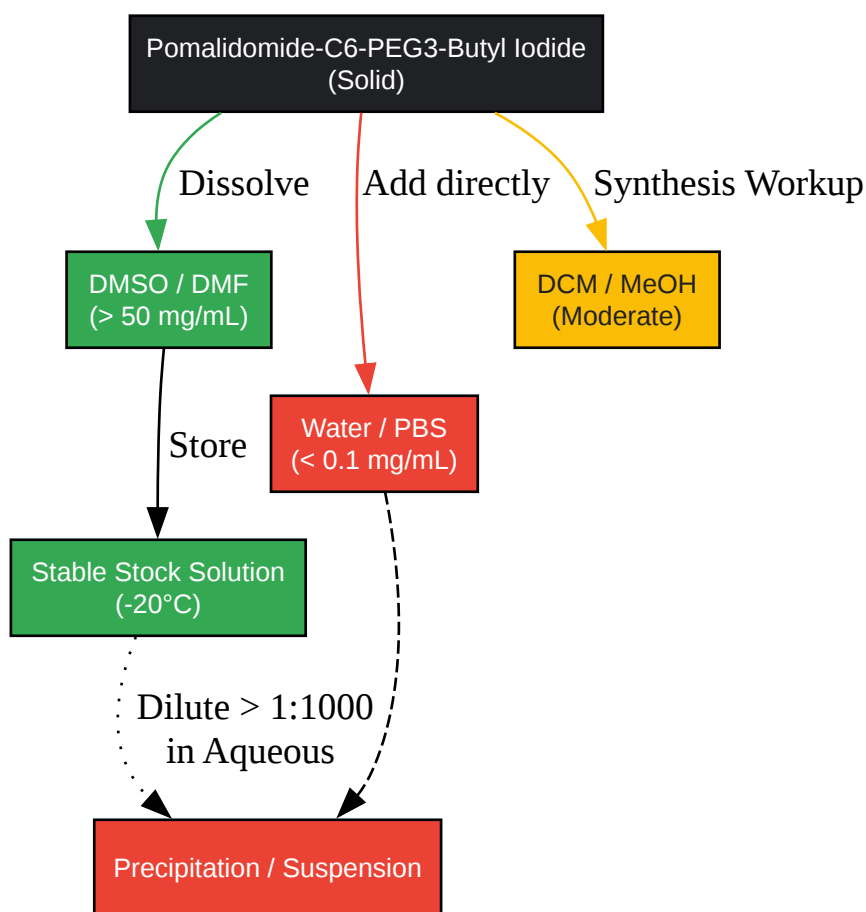
- DMSO (Dimethyl Sulfoxide): Recommended. Solubility 50 mg/mL.[5]
  - Usage: Ideal for stock solutions (10–100 mM) and biological assays.
- DMF (Dimethylformamide): High solubility.
  - Usage: Preferred for chemical synthesis (SN2 reactions) due to lower viscosity and ease of removal compared to DMSO.

- DCM (Dichloromethane) / Chloroform: Moderate to High solubility.
  - Usage: Useful for chromatographic purification and transfer.

## Aqueous & Protic Solubility[1]

- Water/PBS: Insoluble / Poor. (< 0.1 mg/mL).
  - Mechanism:[1] The lipophilic alkyl iodide tail and the aromatic pomalidomide core dominate the solvation energetics, preventing dissolution in pure aqueous media despite the PEG segment.[1]
- Ethanol/Methanol: Low to Moderate solubility.
  - Risk: Protic solvents can occasionally act as nucleophiles under high heat/basic conditions, potentially displacing the iodide (solvolysis), though this is slow without a catalyst.

## Solubility Decision Matrix (Graphviz)



[Click to download full resolution via product page](#)

Figure 1: Solubility profile and solvent selection strategy.

## Stability & Handling Protocols

The Alkyl Iodide moiety is the most sensitive component of this molecule.[1] It is a good leaving group, making it susceptible to degradation if mishandled.

### Critical Stability Factors

- Light Sensitivity: Iodides are photosensitive. Exposure to light can cause homolytic cleavage of the C-I bond, releasing free iodine (turning the solid brown/purple) and generating radical species.[1][6]
  - Protocol: Store in amber vials wrapped in foil. Minimize exposure to ambient light during weighing.

- **Hydrolysis Risk:** While alkyl iodides are relatively stable to water at neutral pH, basic conditions will accelerate hydrolysis to the alcohol.
  - Protocol: Keep stock solutions anhydrous. Avoid basic aqueous buffers (pH > 8.0) for prolonged periods.[7]
- **Thermal Instability:** High temperatures can accelerate elimination reactions (forming alkenes).
  - Protocol: Store solid at -20°C. Thaw stocks on ice.

## Preparation of Stock Solutions

Objective: Prepare a 10 mM stock solution for biological assays or synthesis.

- **Calculate:** For 1 mg of compound (MW 685.55), required volume =  
of solvent.
- **Solvent Choice:** Use Anhydrous DMSO (Grade 99.9%). Moisture in DMSO can degrade the iodide over time.
- **Dissolution:**
  - Add DMSO to the vial.
  - Vortex gently for 30 seconds.
  - Note: If particulates persist, sonicate in a water bath (ambient temp) for < 2 minutes. Do not heat above 37°C.
- **Storage:** Aliquot into single-use amber tubes. Store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles.[1]

## Experimental Application: PROTAC Synthesis

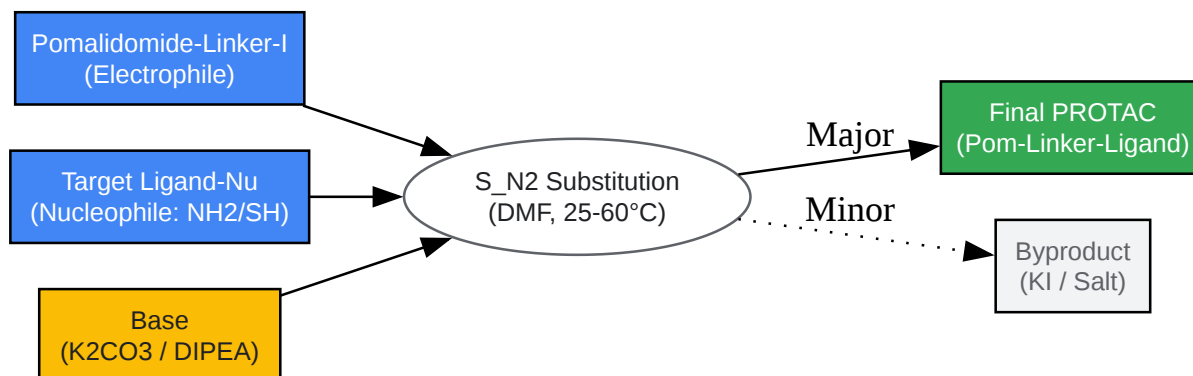
This molecule is used to conjugate a Target Protein Ligand (with a nucleophile) to the Pomalidomide anchor.

## Reaction Workflow

Mechanism: SN2 Nucleophilic Substitution. Reagents:

- Electrophile: **Pomalidomide-C6-PEG3-Butyl Iodide** (1.0 eq).[1]
- Nucleophile: Target Ligand-NH<sub>2</sub> / -SH / -OH (1.0 - 1.2 eq).[1]
- Base: K<sub>2</sub>CO<sub>3</sub> or DIPEA (2.0 - 3.0 eq) to scavenge HI.
- Solvent: DMF or DMSO.

## Synthesis Diagram (Graphviz)



[Click to download full resolution via product page](#)

Figure 2: Standard conjugation workflow using the alkyl iodide handle.

## Troubleshooting Low Yields

- Issue: Incomplete conversion.
  - Cause: Alkyl iodides are less reactive than acid chlorides but more reactive than bromides. Steric hindrance at the nucleophile can slow the reaction.
  - Solution: Add KI (Potassium Iodide) as a catalyst (Finkelstein condition logic) or switch to Cs<sub>2</sub>CO<sub>3</sub> (Cesium Carbonate) for better solubility in DMF.
- Issue: Degradation/Elimination.

- Cause: Base is too strong or temperature too high, causing elimination of HI to form an alkene.
- Solution: Use a milder base (e.g.,  $\text{NaHCO}_3$ ) or lower temperature (RT instead of  $60^\circ\text{C}$ ).

## References

- Sigma-Aldrich. **Pomalidomide-C6-PEG3-butyl iodide** Product Datasheet (CAS 1835705-70-8). [1][3][8] Accessed 2026. [9][10] [Link](#)
- Santa Cruz Biotechnology. **Pomalidomide-C6-PEG3-butyl iodide** Biochemical Properties. [1] [11] [Link](#) [12]
- MedChemExpress. PROTAC Linker Design and Solubility Characteristics. [Link](#)
- Chamberlain, P.P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for thalidomide analog specificity. *Nature Structural & Molecular Biology*. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [bocsci.com](http://bocsci.com) [[bocsci.com](http://bocsci.com)]
- 2. Pomalidomide-C6-PEG3-butyl iodide = 95 1835705-70-8 [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 3. Pomalidomide-C6-PEG3-butyl iodide = 95 1835705-70-8 [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 4. Pomalidomide-C6-PEG1-C3-PEG1-butyl iodide = 95 1835705-76-4 [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 5. [medchemexpress.com](http://medchemexpress.com) [[medchemexpress.com](http://medchemexpress.com)]
- 6. C(sp<sup>3</sup>)–C(sp<sup>3</sup>) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. [accessdata.fda.gov](http://accessdata.fda.gov) [[accessdata.fda.gov](http://accessdata.fda.gov)]

- [8. CAS 1835705-70-8 | Sigma-Aldrich \[sigmaldrich.com\]](#)
- [9. chembk.com \[chembk.com\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. Pomalidomide-C6-PEG3-butyl iodide | CAS 1835705-70-8 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [12. 2300178-66-7|Pomalidomide-C6-PEG3-Butyl Azide|BLD Pharm \[bldpharm.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Solubility & Handling of Pomalidomide-C6-PEG3-Butyl Iodide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3248118/docs#technical-guide-solubility-handling-of-pomalidomide-c6-peg3-butyl-iodide-1>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check